molecular formula C7H4FN3O2 B6245916 7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 1401413-98-6

7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B6245916
CAS No.: 1401413-98-6
M. Wt: 181.1
InChI Key:
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Description

7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic aromatic compound that contains a benzotriazole ring substituted with a carboxylic acid group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of a fluorinated benzotriazole precursor with a carboxylating agent. One common method is the reaction of 7-fluoro-1H-benzotriazole with carbon dioxide in the presence of a base, such as potassium carbonate, under high pressure and temperature conditions . Another approach involves the use of a Grignard reagent, where 7-fluoro-1H-benzotriazole is reacted with a carboxylating agent like carbon dioxide or formic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group can form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

1401413-98-6

Molecular Formula

C7H4FN3O2

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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